Eclitasertib

Description

Eclitasertib is an orally bioavailable, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1; receptor-interacting protein 1; RIP1), with potential anti-inflammatory and immunomodulatory activities. Upon oral administration, this compound disrupts RIPK1-mediated signaling, and may attenuate inflammation and the resulting tissue damage. RIPK1, a signaling protein in the tumor necrosis factor (TNF) receptor pathway, plays a key role in inflammation and cell death in response to tissue damage and pathogen recognition.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

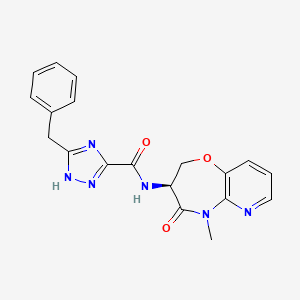

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-25-17-14(8-5-9-20-17)28-11-13(19(25)27)21-18(26)16-22-15(23-24-16)10-12-6-3-2-4-7-12/h2-9,13H,10-11H2,1H3,(H,21,26)(H,22,23,24)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZICJHIIJCKQQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@H](COC2=C1N=CC=C2)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125450-76-0 | |

| Record name | Eclitasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2125450760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECLITASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975AT1P9J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eclitasertib's Mechanism of Action in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (also known as SAR443122 and DNL758) is a potent, selective, and orally bioavailable small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream regulator of the necroptotic cell death pathway, a form of programmed necrosis implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in necroptosis, focusing on its molecular target, downstream signaling effects, and relevant experimental methodologies.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a regulated form of necrotic cell death that is initiated in response to specific stimuli, such as tumor necrosis factor-alpha (TNFα), when apoptosis is inhibited.[3] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), leading to a potent inflammatory response.[3]

The core signaling pathway of necroptosis involves a cascade of protein kinases.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) plays a central role as a molecular switch, determining cell fate between survival, apoptosis, and necroptosis.[2] Under conditions that trigger necroptosis, and when caspase-8 is inhibited, RIPK1 undergoes autophosphorylation at serine 166 (S166), a key marker of its activation.[5][6] This activation leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome.[4] The activated necrosome then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, the ultimate executioner of necroptosis.[4][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[7][8]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a highly potent and selective inhibitor of the kinase activity of RIPK1.[1] By binding to the kinase domain of RIPK1, this compound prevents its autophosphorylation at S166 and subsequent activation.[5] This inhibition is the primary mechanism through which this compound blocks the necroptotic signaling cascade.

Quantitative Bioactivity of this compound

The inhibitory activity of this compound against RIPK1 has been quantified in various assays. The following table summarizes key bioactivity data.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.0375 µM | In vitro RIPK1 kinase assay | [9] |

| IC50 | <1 µM | In vitro RIPK1 kinase assay | |

| In Vivo Inhibition | >90% inhibition of pS166-RIPK1 | Human PBMCs (oral dose ≥100 mg) | [2][5] |

Molecular Mechanism of Action of this compound in Necroptosis

The mechanism of action of this compound in preventing necroptosis can be broken down into the following key steps:

-

Direct Inhibition of RIPK1 Kinase Activity: this compound directly binds to the ATP-binding pocket of the RIPK1 kinase domain, preventing the transfer of phosphate and thereby inhibiting its catalytic activity.

-

Prevention of RIPK1 Autophosphorylation: By inhibiting RIPK1's kinase function, this compound blocks the critical autophosphorylation event at serine 166 (pS166-RIPK1), which is a hallmark of RIPK1 activation in the necroptotic pathway.[5]

-

Inhibition of Necrosome Formation: The activation of RIPK1 is a prerequisite for its interaction with RIPK3 to form the necrosome. By keeping RIPK1 in an inactive state, this compound prevents the formation of this pro-necroptotic complex.

-

Downstream Inhibition of MLKL Activation: As a direct consequence of preventing necrosome formation, the phosphorylation and subsequent oligomerization of the downstream effector MLKL are inhibited. This prevents the translocation of MLKL to the plasma membrane and the ultimate execution of cell lysis.

The following diagram illustrates the necroptosis signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound.

In Vitro RIPK1 Kinase Assay (Generalized Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound on RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 (active)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Myelin Basic Protein (MBP) or other suitable substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the recombinant RIPK1 enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP) to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacodynamic Assay for pS166-RIPK1 in Human PBMCs

This protocol is adapted from the methodology used in a Phase I clinical trial of this compound and is designed to measure the target engagement in a physiological setting.[5]

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

Autologous plasma

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Streptavidin-coated 96-well plates

-

Biotinylated mouse anti-human RIPK1 antibody

-

Rabbit anti-human pS166-RIPK1 antibody

-

SULFO-TAG™ conjugated goat anti-rabbit secondary antibody

-

Meso Scale Discovery (MSD) plate reader or similar electrochemiluminescence detection system

Procedure:

-

PBMC Isolation:

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 100-250 x g for 10 minutes.

-

-

Cell Treatment and Lysis:

-

Resuspend the isolated PBMCs in autologous plasma.

-

Incubate the cells for 150 minutes at 37°C in a 5% CO2 incubator.

-

Following incubation, pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

pS166-RIPK1 Detection (MSD Assay):

-

Coat a streptavidin plate with biotinylated mouse anti-human RIPK1 antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the PBMC lysates to the wells. Incubate for 2 hours at room temperature to capture total RIPK1.

-

Wash the plate and add the rabbit anti-human pS166-RIPK1 antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the SULFO-TAG™ conjugated goat anti-rabbit secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add MSD read buffer.

-

Analyze the plate on an MSD Sector Imager to detect the electrochemiluminescence signal, which is proportional to the amount of pS166-RIPK1.

-

Western Blot Analysis of MLKL Phosphorylation (Generalized Protocol)

This protocol outlines a general method to assess the effect of this compound on the phosphorylation of MLKL in a cellular model of necroptosis.

Materials:

-

A suitable cell line that undergoes necroptosis (e.g., HT-29, L929)

-

Cell culture medium and reagents

-

Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-MLKL (e.g., Ser358) and mouse anti-total MLKL

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding the combination of TNFα, SMAC mimetic, and z-VAD-FMK.

-

Incubate for a time known to induce MLKL phosphorylation (e.g., 4-8 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action in necroptosis is well-defined, involving the direct inhibition of RIPK1 autophosphorylation, which prevents the formation of the necrosome and the subsequent activation of the downstream effector MLKL. This targeted inhibition of a key node in the necroptotic pathway makes this compound a promising therapeutic candidate for a range of inflammatory diseases driven by this form of cell death. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other RIPK1 inhibitors.

References

- 1. journals.aijr.org [journals.aijr.org]

- 2. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]

- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligomerization-driven MLKL ubiquitylation antagonizes necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Eclitasertib: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eclitasertib (also known as SAR443122 and DNL-758) is an orally bioavailable, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates cellular pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1] By selectively targeting the kinase activity of RIPK1, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral pathogens.[2] RIPK1 functions as both a scaffold protein and a kinase, orchestrating a complex network of signaling pathways that determine cell fate—leading to either cell survival and inflammation or programmed cell death.[3]

The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis that contributes to tissue damage and inflammation in numerous pathological conditions. Additionally, RIPK1 kinase activity is implicated in apoptosis. Dysregulation of RIPK1-mediated signaling has been linked to the pathogenesis of several inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, psoriasis, and neuroinflammatory disorders.[3] Therefore, the selective inhibition of RIPK1 kinase activity with small molecules like this compound offers a targeted therapeutic approach to mitigate inflammation and prevent cell death in these diseases.

This compound: A Profile of a Selective RIPK1 Inhibitor

This compound is a potent inhibitor of RIPK1 kinase activity.[4] Its development is aimed at providing a therapeutic option for various peripheral or systemic inflammatory disorders.[5]

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydropyrido[3,2-b][1][2]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

| Molecular Formula | C₁₉H₁₈N₆O₃ |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 2125450-76-0 |

| Synonyms | SAR443122, DNL-758 |

Potency and Selectivity

This compound is a highly potent inhibitor of RIPK1. While a comprehensive public kinase selectivity profile is not available, the reported in vitro potency is significant.

| Parameter | Value |

| IC₅₀ (RIPK1) | 0.0375 µM[4] |

Note: Further studies are required to fully characterize the selectivity profile of this compound against a broad panel of kinases.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, thereby modulating downstream signaling pathways involved in inflammation and cell death.

RIPK1-Mediated Signaling Pathways

The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis and necroptosis).

Mechanism of this compound

This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis, without affecting the scaffold function of RIPK1 required for NF-κB activation and cell survival.

Preclinical and Clinical Development

This compound has undergone preclinical evaluation and has been investigated in several clinical trials for various inflammatory conditions.

Preclinical Studies

While detailed quantitative preclinical data for this compound in specific animal models of ulcerative colitis, psoriasis, and rheumatoid arthritis are not publicly available, RIPK1 inhibitors, in general, have demonstrated efficacy in various preclinical models of inflammatory diseases.

Clinical Trials

This compound has been evaluated in a Phase 1 study in healthy volunteers and has progressed to Phase 2 trials for several indications.

Table 1: Summary of this compound Clinical Trials

| Phase | Indication | Status | Key Findings/Endpoints |

| Phase 1 | Healthy Volunteers | Completed | Well-tolerated with no severe adverse events.[5] Median Tmax: 3-4 hours.[5] Cmax and AUC increased sub-proportionally with dose.[5] >90% inhibition of RIPK1 phosphorylation in PBMCs at doses ≥100 mg.[5] |

| Phase 2 | Ulcerative Colitis (NCT05588843) | Recruiting | Primary endpoint: Clinical remission.[2] |

| Phase 2 | Cutaneous Lupus Erythematosus (NCT04781816) | Discontinued | Failed to meet the primary endpoint of change in CLASI from baseline at 12 weeks.[2] |

| Phase 1b | Severe COVID-19 (NCT04469621) | Completed | Well-tolerated with trends toward more rapid resolution of inflammatory biomarkers. |

| Phase 1 | Psoriasis | Discontinued | Development for this indication has been discontinued. |

| Phase 1 | Rheumatoid Arthritis | Discontinued | Development for this indication has been discontinued.[3] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose) [5]

| Dose | Tmax (median, hours) |

| 10 mg | 3.0 |

| 30 mg | 4.0 |

| 100 mg | 4.0 |

| 200 mg | 3.5 |

| 400 mg | 3.0 |

| 800 mg | 4.0 |

Note: Cmax and AUC data showed sub-proportional increases with dose.

Table 3: Pharmacodynamic Effect of this compound in Healthy Volunteers [5]

| Dose | Inhibition of RIPK1 Phosphorylation in PBMCs (at 12h post-dose) |

| ≥ 100 mg | > 90% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other RIPK1 inhibitors.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of a compound against RIPK1.[6]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO), ensuring the final concentration in the assay does not exceed 1%.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.

-

Add the master mix to each well of the plate.

-

Initiate the kinase reaction by adding diluted RIPK1 enzyme to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 50 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 45 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 45 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assessment of RIPK1 Phosphorylation in Human PBMCs

This protocol outlines a method to measure the pharmacodynamic effect of this compound on RIPK1 activation in human peripheral blood mononuclear cells (PBMCs).[5]

Materials:

-

Human whole blood

-

Ficoll-Paque

-

RPMI-1640 medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs with PBS and resuspend them in autologous plasma or cell culture medium.

-

Incubate the cells at 37°C for a specified time (e.g., 150 minutes).

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (pS166).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to normalize the data.

-

Quantify the band intensities to determine the level of RIPK1 phosphorylation relative to total RIPK1.

Conclusion and Future Directions

This compound is a promising selective RIPK1 kinase inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical development. By targeting a key driver of inflammation and cell death, this compound holds the potential to be a valuable therapeutic option for patients with inflammatory diseases, particularly ulcerative colitis.

The ongoing Phase 2 clinical trial in ulcerative colitis will be crucial in establishing the efficacy of this compound in a patient population. Future research should also focus on elucidating its full kinase selectivity profile and exploring its potential in other RIPK1-mediated diseases. The development of robust pharmacodynamic biomarkers will be essential for optimizing dosing and predicting clinical response. As our understanding of the complex roles of RIPK1 in health and disease continues to grow, selective inhibitors like this compound will be invaluable tools for both research and clinical practice.

References

- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanofi and Denali’s ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]

- 3. This compound - Denali Therapeutics/Sanofi - AdisInsight [adisinsight.springer.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Eclitasertib (SAR443122): A Technical Overview of its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, peripherally restricted, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Developed by Denali Therapeutics and currently under clinical investigation by Sanofi, this compound is being evaluated for the treatment of various inflammatory and autoimmune diseases.[4] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death (necroptosis), making it a compelling therapeutic target for a range of pathological conditions.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound.

Discovery and Rationale

This compound was discovered by scientists at Denali Therapeutics as part of a dedicated effort to identify novel inhibitors of the RIPK1 kinase.[4] The rationale for targeting RIPK1 stems from its central role in mediating inflammatory signaling pathways and executing necroptotic cell death. Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including ulcerative colitis, cutaneous lupus erythematosus, and rheumatoid arthritis. By selectively inhibiting the kinase function of RIPK1, this compound aims to mitigate the downstream inflammatory cascade and prevent tissue damage associated with these diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1.[5] RIPK1 is a key upstream regulator of the necroptosis pathway, a form of programmed necrosis. In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to the formation of the necrosome, a protein complex that ultimately executes cell death. This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking the necroptotic pathway.

// Nodes TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; Complex_I [label="Complex I\n(TRADD, TRAF2, cIAP1/2, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(Pro-survival & Pro-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_IIa [label="Complex IIa\n(TRADD, FADD, Caspase-8, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_IIb [label="Necrosome (Complex IIb)\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Inflammatory Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(SAR443122)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> Complex_I [color="#5F6368"]; Complex_I -> NFkB [color="#34A853"]; Complex_I -> Complex_IIa [style=dashed, color="#5F6368"]; Complex_I -> Complex_IIb [style=dashed, color="#5F6368"]; Complex_IIa -> Apoptosis [color="#EA4335"]; Complex_IIb -> Necroptosis [color="#EA4335"]; this compound -> Complex_IIb [label="Inhibits RIPK1 Kinase Activity", arrowhead=tee, color="#4285F4", fontcolor="#4285F4"]; } this compound's mechanism of action within the RIPK1 signaling pathway.

Chemical Synthesis

The chemical synthesis of this compound, systematically named (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][5][6]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is detailed in the patent WO2017136727A1, filed by Denali Therapeutics. While the full, step-by-step experimental protocol is extensive, the general synthetic strategy involves the coupling of two key heterocyclic fragments. The synthesis is designed to produce the specific (S)-enantiomer, which is the biologically active form of the molecule. Researchers are directed to this patent for a comprehensive description of the synthetic route, including starting materials, reaction conditions, and purification methods.

// Nodes Starting_Materials [label="Key Heterocyclic\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Multi_Step_Synthesis [label="Multi-Step\nSynthesis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Fragment\nCoupling", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification and\nChiral Resolution", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Final Product)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Starting_Materials -> Multi_Step_Synthesis [color="#5F6368"]; Multi_Step_Synthesis -> Coupling [color="#5F6368"]; Coupling -> Purification [color="#5F6368"]; Purification -> this compound [color="#5F6368"]; } A generalized workflow for the chemical synthesis of this compound.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₆O₃ | [7] |

| Molecular Weight | 378.39 g/mol | [7] |

| IUPAC Name | 3-(phenylmethyl)-N-((3S)-2,3,4,5-tetrahydro-5-methyl-4-oxopyrido(3,2-b)(1,4)oxazepin-3-yl)-1H-1,2,4-triazole-5-carboxamide | [7] |

| IC₅₀ (RIPK1) | 0.0375 µM | [7] |

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has advanced into clinical trials. A first-in-human, two-part Phase 1 study in healthy participants assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound.[2][8]

Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers [8]

| Dose | Number of Subjects (this compound:Placebo) | Key Findings |

| 10 mg | 6:2 | Well tolerated |

| 30 mg | 6:2 | Well tolerated |

| 100 mg | 6:2 | Well tolerated |

| 200 mg | 6:2 | Well tolerated |

| 400 mg | 6:2 | Well tolerated |

| 800 mg | 6:2 | Well tolerated |

Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers (14 days) [1]

| Dose | Number of Subjects (this compound:Placebo) | Key Findings |

| 50 mg QD | 8:2 | Well tolerated |

| 100 mg QD | 8:2 | Well tolerated |

| 200 mg QD | 8:2 | Well tolerated |

| 600 mg QD | 8:2 | Well tolerated |

Pharmacokinetic Parameters from Phase 1 Study [2]

| Parameter | Value |

| Median Tₘₐₓ | 3 to 4 hours |

| Mean Elimination Half-life (t₁/₂) | 6 to 9 hours |

| Bioavailability with High-Fat Meal | Not significantly impacted |

In this Phase 1 study, single and multiple oral doses of this compound were well tolerated, with no severe or serious adverse events related to the study drug reported.[2] At doses of 100 mg and above, greater than 90% inhibition of RIPK1 phosphorylation was observed in human peripheral blood mononuclear cells 12 hours after dosing in both the SAD and MAD studies.[2]

This compound has also been evaluated in a Phase 1b, randomized, double-blind, placebo-controlled study in patients with severe COVID-19.[3][9] In this study, this compound was well tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers.[3][9]

Experimental Protocols

Measurement of RIPK1 Phosphorylation

The pharmacodynamic effects of this compound were assessed by measuring the reduction in RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in human peripheral blood mononuclear cells (PBMCs).[2]

-

Sample Collection: Whole blood samples were collected from study participants at various time points.

-

PBMC Isolation: PBMCs were isolated from whole blood using standard density gradient centrifugation.

-

Lysis: Isolated PBMCs were lysed to extract cellular proteins.

-

Immunoassay: The levels of pS166-RIPK1 in the cell lysates were quantified using a meso scale discovery (MSD) platform-based immunoassay. This assay utilizes a capture antibody specific for total RIPK1 and a detection antibody that recognizes the phosphorylated S166 residue.[2]

-

Data Analysis: The reduction in pS166-RIPK1 levels in this compound-treated participants was compared to placebo-treated participants to determine the extent of target engagement.

Conclusion

This compound (SAR443122) is a promising, peripherally restricted RIPK1 inhibitor with a well-defined mechanism of action and a favorable safety and pharmacokinetic profile demonstrated in early clinical studies. Its ability to potently and selectively inhibit a key driver of inflammation and necroptosis positions it as a potential therapeutic agent for a variety of inflammatory and autoimmune disorders. Ongoing and future clinical trials will further elucidate its efficacy and role in treating these conditions. The detailed chemical synthesis, outlined in patent literature, provides a clear path for its production and further investigation by the scientific community.

References

- 1. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor this compound (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor this compound (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Eclitasertib's Attenuation of Necrosome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various inflammatory diseases. The formation of the necrosome, a multi-protein complex, is the central event in the execution of this cell death program. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key upstream regulator of necrosome assembly. Eclitasertib (also known as DNL-758 and SAR-443122) is a potent and selective inhibitor of RIPK1 kinase activity.[1][2] This technical guide details the mechanism by which this compound interferes with the formation of the necrosome complex, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular interactions. This compound is currently under investigation for its therapeutic potential in treating various inflammatory conditions.[3][4]

Introduction to Necroptosis and the Necrosome

Necroptosis is a programmed form of cell death characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[5] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core molecular machinery responsible for initiating necroptosis is the necrosome.[6]

The assembly of the necrosome is a tightly regulated process, typically initiated by signals from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[7] The key components of the necrosome are:

-

Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1): A crucial upstream kinase that, upon specific cellular signals, undergoes autophosphorylation, a critical step for its activation.[8]

-

Receptor-Interacting serine/threonine-protein Kinase 3 (RIPK3): Recruited and phosphorylated by activated RIPK1.[9]

-

Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL): The most downstream effector of the necrosome. It is phosphorylated by activated RIPK3, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.[6][10]

The formation of this RIPK1-RIPK3-MLKL complex is the hallmark of necroptosis activation.[11]

This compound: A Selective RIPK1 Kinase Inhibitor

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[12][13] By binding to the ATP-binding pocket of RIPK1, this compound prevents its autophosphorylation and subsequent activation. This inhibitory action is the basis for its ability to block the downstream events of the necroptosis cascade.

Quantitative Data: this compound's Potency

The inhibitory effect of this compound on RIPK1 has been quantified in various studies. The following table summarizes key potency data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for RIPK1 | 0.0375 µM | In vitro kinase assay | [14] |

| IC50 for RIPK1 | <1 µM | In vitro kinase assay | [1][2][13] |

| pIC50 (anti-necroptosis) | 7.91 | U937 human cell line | [1] |

| RIPK1 Phosphorylation Inhibition | >90% at doses ≥100 mg | Human peripheral blood mononuclear cells | [15][16] |

Mechanism of Action: How this compound Disrupts Necrosome Formation

This compound's primary mechanism of action is the direct inhibition of RIPK1's kinase activity. This intervention has a cascading effect on the formation of the necrosome.

-

Inhibition of RIPK1 Autophosphorylation: The initial step in necrosome activation is the autophosphorylation of RIPK1 at specific serine residues, such as Ser166.[8][15] this compound directly blocks this event.

-

Prevention of RIPK3 Recruitment and Phosphorylation: An activated, phosphorylated RIPK1 is required to recruit and subsequently phosphorylate RIPK3. By keeping RIPK1 in an inactive state, this compound prevents the RIPK1-RIPK3 interaction and the subsequent phosphorylation of RIPK3.[9]

-

Inhibition of MLKL Phosphorylation and Oligomerization: Without activated RIPK3, the downstream phosphorylation of MLKL is blocked.[11] This prevents the conformational changes in MLKL that lead to its oligomerization, the final execution step of necroptosis.[17]

Essentially, this compound acts as a critical upstream gatekeeper, preventing the assembly of the functional necrosome complex and thereby inhibiting necroptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on necrosome formation.

Co-Immunoprecipitation (Co-IP) to Detect Necrosome Complex

This protocol is designed to isolate the necrosome complex and analyze its components.[18][19][20]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against RIPK1, RIPK3, and MLKL

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with a necroptosis-inducing agent (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C.[21] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-RIPK1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL.

Western Blotting for Phosphorylated Necrosome Components

This protocol is for detecting the phosphorylation status of RIPK1, RIPK3, and MLKL.[22][23]

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies for RIPK1, RIPK3, and MLKL)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol. Determine protein concentration using a Bradford or BCA assay.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins to confirm equal loading.

Cell Viability Assay (MTT Assay)

This assay measures cell viability by assessing metabolic activity.[24][25]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density.

-

Treatment: Treat the cells with a necroptosis-inducing stimulus in the presence of varying concentrations of this compound. Include appropriate controls (untreated, vehicle-treated).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Necroptosis Signaling Pathway and this compound's Point of Intervention

Caption: Necroptosis pathway showing this compound's inhibition of RIPK1 phosphorylation.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for evaluating this compound's effect on the necrosome.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's inhibitory effects.

Conclusion

This compound is a potent inhibitor of RIPK1 kinase, a critical initiator of necroptosis. By preventing the autophosphorylation of RIPK1, this compound effectively halts the assembly of the necrosome complex, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. The provided experimental protocols and visualizations offer a comprehensive framework for researchers to investigate and understand the molecular mechanisms of this compound and other potential RIPK1 inhibitors. The ongoing clinical development of this compound for various inflammatory diseases underscores the therapeutic potential of targeting the necrosome pathway.[26][27][28]

References

- 1. This compound (DNL758, SAR443122) | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. abmole.com [abmole.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of Human Necrosome Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. This compound | C19H18N6O3 | CID 130298939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | RIP kinase | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 25. researchgate.net [researchgate.net]

- 26. biospace.com [biospace.com]

- 27. This compound - Denali Therapeutics/Sanofi - AdisInsight [adisinsight.springer.com]

- 28. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor this compound (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Eclitasertib in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is an orally bioavailable, small-molecule inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed through a collaboration between Denali Therapeutics and Sanofi, this compound is engineered to be peripherally restricted, limiting its penetration into the central nervous system.[3] This targeted approach aims to leverage the therapeutic potential of RIPK1 inhibition for systemic inflammatory and autoimmune diseases while minimizing potential neurological side effects.[2][3] Preclinical evidence suggests that by targeting RIPK1, this compound can modulate key pathways involved in inflammation and programmed cell death, making it a promising candidate for conditions such as ulcerative colitis, rheumatoid arthritis, and psoriasis.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Mechanism of Action: Targeting the RIPK1 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of RIPK1.[4] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, acting as a key regulator of inflammation and cell death.[2] Upon activation by stimuli such as TNF-α, RIPK1 can trigger a cascade of downstream events leading to either cell survival and inflammation via the NF-κB pathway or programmed cell death through apoptosis or necroptosis.

The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that results in the release of cellular contents and subsequent inflammation. By inhibiting this kinase function, this compound is designed to block the necroptotic pathway and suppress the production of pro-inflammatory cytokines.[4]

Below is a diagram illustrating the central role of RIPK1 in cellular signaling and the proposed mechanism of action for this compound.

References

Eclitasertib: A Deep Dive into its Attenuation of Cytokine Production in Inflammatory Models

For Immediate Release

This technical guide provides an in-depth analysis of eclitasertib's impact on cytokine production within various inflammatory models. This compound (also known as SAR443122 or DNL758) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway that governs inflammation and programmed cell death.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound.

Core Mechanism of Action

This compound selectively targets the kinase function of RIPK1.[3] By doing so, it disrupts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and necroptotic cell death.[3] The activation of RIPK1 is a key event in the cellular response to a variety of inflammatory stimuli, including TNF-α and lipopolysaccharide (LPS). Its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[4]

Impact on Cytokine Production: Preclinical Evidence

While specific quantitative data from preclinical studies detailing the percentage inhibition of TNF-α, IL-6, and IL-1β by this compound is not extensively available in the public domain, the mechanism of action through RIPK1 inhibition strongly supports its role in downregulating these key pro-inflammatory cytokines. Research indicates that RIPK1 kinase activity is essential for the full induction of inflammatory cytokine gene expression.

One study highlighted that the inhibition of RIPK1 can downregulate the transcriptional induction of proinflammatory cytokines. Furthermore, a clinical study in patients with severe COVID-19, a condition characterized by a cytokine storm, showed that this compound treatment led to a numerically greater decrease in C-reactive protein (CRP), a sensitive marker of systemic inflammation, compared to placebo.[5][6] The median time to a 50% decrease in CRP levels was 3 days for the this compound group versus 5 days for the placebo group.[5][6]

The following table summarizes the expected impact of this compound on key inflammatory cytokines based on its mechanism of action.

| Cytokine | Expected Impact of this compound | Rationale |

| TNF-α | Inhibition | This compound directly targets the TNF receptor pathway by inhibiting RIPK1, a key downstream signaling molecule. |

| IL-6 | Inhibition | The production of IL-6 is often downstream of TNF-α and NF-κB activation, both of which are modulated by RIPK1. |

| IL-1β | Inhibition | RIPK1 can contribute to the activation of the inflammasome, a key processor of pro-IL-1β into its active form. |

Signaling Pathways and Experimental Workflows

To understand the intricate mechanisms of this compound, it is crucial to visualize the signaling pathways it modulates and the typical workflows used to assess its efficacy.

RIPK1-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNF-α signaling cascade, leading to the production of inflammatory cytokines, and how this compound intervenes in this process.

Experimental Workflow for In Vitro Cytokine Release Assay

A common method to evaluate the anti-inflammatory properties of a compound like this compound is the in vitro cytokine release assay. The following diagram outlines a typical experimental workflow.

Detailed Experimental Protocols

While specific protocols for this compound are proprietary, a general methodology for assessing the impact of a RIPK1 inhibitor on cytokine production is outlined below.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for PBMCs) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Experimental Procedure:

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL - 1 µg/mL) to induce an inflammatory response.

-

Incubate the plates for a specified duration (e.g., 6, 12, or 24 hours).

-

Collect the cell culture supernatants.

-

-

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are normalized to the vehicle control, and IC50 values (the concentration of this compound that inhibits cytokine production by 50%) are calculated.

In Vivo Murine Model of LPS-Induced Endotoxemia

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Experimental Procedure:

-

Administer this compound or vehicle control to mice via an appropriate route (e.g., oral gavage) at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of a sublethal dose of LPS (e.g., 1-5 mg/kg).

-

At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

-

Cytokine Measurement: Serum is isolated from the blood samples, and the levels of TNF-α, IL-6, and IL-1β are measured by ELISA or multiplex assay.

-

Data Analysis: Cytokine levels in the this compound-treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion

This compound, as a selective RIPK1 inhibitor, holds significant promise as a therapeutic agent for inflammatory diseases by effectively targeting a key node in the inflammatory signaling cascade. Its mechanism of action strongly supports its ability to downregulate the production of critical pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Further publication of detailed preclinical data will be invaluable in fully elucidating its immunomodulatory profile and therapeutic potential.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound - Denali Therapeutics/Sanofi - AdisInsight [adisinsight.springer.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor this compound (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Eclitasertib: A Technical Guide to a Novel RIPK1 Inhibitor for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eclitasertib (also known as DNL-758 and SAR443122) is a potent, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] As a central regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis, RIPK1 has emerged as a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, key preclinical and clinical data, and detailed experimental considerations for its use in studying RIPK1-mediated diseases.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway.[1] It functions as a molecular scaffold and an active kinase, orchestrating cellular responses to various stimuli, including pathogens and tissue damage.[1][2] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory conditions, such as ulcerative colitis, psoriasis, rheumatoid arthritis, and neurodegenerative disorders like multiple sclerosis and Alzheimer's disease.[4][5]

RIPK1's dual role in promoting both cell survival and cell death pathways makes it a complex but attractive drug target.[3] In its scaffold function, RIPK1 contributes to the activation of the pro-survival NF-κB signaling pathway.[6] Conversely, the kinase activity of RIPK1 can trigger programmed cell death through apoptosis and necroptosis, a regulated form of necrosis.[3] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the excessive inflammation and tissue damage characteristic of many of these diseases.

This compound: Mechanism of Action and Preclinical Data

This compound is a highly selective inhibitor of RIPK1 kinase activity.[7] Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades that lead to inflammation and cell death.[1]

In Vitro Potency and Activity

This compound has demonstrated potent inhibition of RIPK1 in biochemical assays. The half-maximal inhibitory concentration (IC50) has been determined to be 0.0375 µM.[7]

| Parameter | Value | Reference |

| IC50 | 0.0375 µM | [7] |

In Vivo Pharmacodynamics and Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of this compound. In a mouse model of TNF-alpha-induced hypothermia, a single oral dose of this compound was shown to ameliorate the hypothermic effects, indicating effective target engagement and modulation of the inflammatory response in a whole-animal system.[7]

Clinical Development of this compound

This compound has been evaluated in several clinical trials for various inflammatory diseases.[1] A first-in-human Phase I study in healthy volunteers assessed the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[8]

Phase I Clinical Trial Data

The Phase I trial consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[8]

| Study Part | Doses Administered | Key Findings | Reference |

| Single Ascending Dose (SAD) | 10 mg, 30 mg, 100 mg, 200 mg, 400 mg, 800 mg | Well-tolerated. | [8] |

| Multiple Ascending Dose (MAD) | 50 mg, 100 mg, 200 mg, 600 mg (once daily for 14 days) | Well-tolerated. | [8] |

A key pharmacodynamic endpoint in this study was the inhibition of RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in peripheral blood mononuclear cells (PBMCs).[8]

| Dose Level | Inhibition of RIPK1 Phosphorylation (pS166) | Time Point | Reference |

| ≥ 100 mg | > 90% | 12 hours post-dose | [9] |

Ongoing and Completed Clinical Trials

This compound is being investigated in a Phase II clinical trial (RESOLUTE, NCT05588843) for the treatment of moderate to severe ulcerative colitis.[10] It has also been studied in patients with cutaneous lupus erythematosus and severe COVID-19.[1]

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the in vitro potency of a RIPK1 inhibitor like this compound.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate or a specific RIPK1 substrate)

-

This compound (or other test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed concentration of RIPK1 enzyme to each well of a microplate.

-

Add the serially diluted this compound to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo TNF-alpha-Induced Hypothermia Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of a RIPK1 inhibitor in a mouse model of systemic inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Recombinant murine TNF-alpha

-

This compound (or other test compound) formulated for oral administration

-

Vehicle control

-

Rectal thermometer

Procedure:

-

Acclimate mice to the experimental conditions.

-

Administer this compound or vehicle control to the mice via oral gavage at a predetermined time before TNF-alpha challenge.

-

At the appropriate time, administer a sublethal dose of TNF-alpha (e.g., intraperitoneally) to induce a systemic inflammatory response.

-

Measure the core body temperature of the mice using a rectal thermometer at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours after TNF-alpha administration.

-

Plot the change in body temperature over time for each treatment group.

-

Analyze the data to determine if this compound treatment ameliorates the TNF-alpha-induced hypothermia compared to the vehicle-treated group.

Signaling Pathways and Visualizations

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). This compound inhibits the kinase activity of RIPK1, thereby blocking the pathways leading to apoptosis and necroptosis.

Caption: RIPK1 signaling cascade upon TNF-alpha stimulation.

Experimental Workflow for In Vitro IC50 Determination

The following diagram outlines the key steps in determining the IC50 of this compound against RIPK1.

Caption: Workflow for determining the IC50 of a RIPK1 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1 in health and disease. Its high potency and demonstrated in vivo activity make it suitable for a wide range of preclinical studies. The ongoing clinical development of this compound underscores the therapeutic potential of targeting RIPK1 in inflammatory diseases. This technical guide provides a foundation for researchers to design and interpret experiments using this novel RIPK1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A Randomized Phase I Trial Evaluating Safety and Pharmacokinetics of Single and Multiple Ascending Doses of this compound, a RIPK1 Inhibitor, in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanofi and Denali’s ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. mdpi.com [mdpi.com]

The Binding Kinetics of Eclitasertib to RIPK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[2][3] this compound is a peripherally restricted inhibitor, meaning it does not readily cross the blood-brain barrier, and is under investigation for the treatment of systemic inflammatory conditions such as ulcerative colitis and cutaneous lupus erythematosus.[4][5]

This technical guide provides a comprehensive overview of the binding characteristics of this compound to RIPK1, including available quantitative data, detailed experimental methodologies for assessing such interactions, and a visualization of the relevant signaling pathways.

Data Presentation: Binding Characteristics of this compound to RIPK1

While specific binding kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction between this compound and RIPK1 are not publicly available in the reviewed literature, the inhibitory potency has been quantified.

| Parameter | Value | Description |

| IC50 | 0.0375 µM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of RIPK1 kinase activity in a biochemical assay. |

This IC50 value indicates that this compound is a highly potent inhibitor of RIPK1.[2] Further studies have shown that at doses of 100 mg and above, this compound achieves over 90% inhibition of RIPK1 phosphorylation in human peripheral blood mononuclear cells, demonstrating strong target engagement in a cellular context.[6]

RIPK1 Signaling Pathway and this compound's Point of Intervention

RIPK1 is a multifaceted kinase that participates in distinct signaling complexes to regulate cell fate. Upon stimulation by ligands such as TNFα, RIPK1 can initiate either pro-survival and inflammatory signaling pathways through NF-κB activation or programmed cell death pathways (apoptosis and necroptosis). This compound, as a kinase inhibitor, targets the catalytic activity of RIPK1, thereby modulating these downstream signaling events.

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols for Characterizing RIPK1 Inhibitors

Several biophysical and biochemical assays are employed to determine the binding kinetics and inhibitory activity of compounds like this compound against RIPK1. The following are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method to quantify the binding affinity of inhibitors in a biochemical context.[7]

Objective: To determine the binding affinity (IC50 or Kd) of a test compound (e.g., this compound) to RIPK1 by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

-

Recombinant human RIPK1 protein (His-tagged)

-

Terbium (Tb)-conjugated anti-His antibody (FRET donor)

-

A fluorescently labeled RIPK1 tracer/probe (FRET acceptor)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume microplates

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in assay buffer.

-

Prepare a solution of RIPK1 protein and the Tb-anti-His antibody in assay buffer and pre-incubate for 30 minutes.

-

Prepare a solution of the fluorescent tracer in assay buffer.

-

-

Assay Procedure:

-

Add a small volume (e.g., 2 µL) of the serially diluted test compound to the wells of the 384-well plate.

-

Add the pre-incubated RIPK1/Tb-anti-His antibody complex to the wells.

-

Add the fluorescent tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor (Terbium) at ~340 nm and measure emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's emission (~665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for a TR-FRET based RIPK1 inhibitor assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells, providing a more physiologically relevant assessment of target engagement.[7][8]

Objective: To quantify the apparent affinity (IC50) of a test compound for RIPK1 in a live-cell context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector encoding a NanoLuc®-RIPK1 fusion protein[9]

-

Transfection reagent

-

NanoBRET™ Tracer specific for RIPK1

-

Nano-Glo® Substrate and Luciferase Detection Reagent

-

Test compound (this compound)

-

Opti-MEM® I Reduced Serum Medium

-

White, 96- or 384-well assay plates

Methodology:

-

Cell Transfection:

-

Seed HEK293 cells in culture plates.

-

Transfect the cells with the NanoLuc®-RIPK1 expression vector using a suitable transfection reagent and incubate for 24 hours.

-

-

Cell Plating:

-

Harvest the transfected cells and resuspend them in Opti-MEM®.

-

Dispense the cell suspension into the wells of the white assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the diluted test compound to the cell-containing wells.

-

Add the NanoBRET™ Tracer to all wells.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Luciferase detection reagent containing the substrate.

-

Add the detection reagent to all wells.

-

Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the BRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

-

Caption: Experimental workflow for a NanoBRET™ target engagement assay.

Conclusion